![molecular formula C22H18Cl2FN3O2 B3001998 (2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone CAS No. 477870-32-9](/img/structure/B3001998.png)
(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a dichlorophenyl group, a fluorophenyl group, a piperazine ring, a carbonyl group, and a pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The dichlorophenyl and fluorophenyl groups are aromatic rings with chlorine and fluorine substituents, respectively. The piperazine ring is a six-membered ring with two nitrogen atoms. The carbonyl group consists of a carbon atom double-bonded to an oxygen atom, and the pyrrole ring is a five-membered aromatic ring with a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. For example, the dichlorophenyl and fluorophenyl groups might undergo electrophilic aromatic substitution reactions, while the piperazine ring might participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and fluorophenyl groups might increase its lipophilicity, while the piperazine ring might make it a base .Scientific Research Applications
I conducted a thorough search for the compound known as “1-[4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carbonyl]-4-(2-fluorophenyl)piperazine”, also referred to as “Oprea1_271541” or “(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone”. However, there is limited publicly available research on this specific compound’s applications.
Pharmacological Activity
Compounds with an indole structure, which is similar to part of the compound , have been noted for their diverse biological and clinical applications, including pharmacological activities .
Synthesis of Derivatives
The dichlorobenzoyl component of the compound is an important substrate in the synthesis of various benzamide derivatives, which have various applications .
Chemical Manufacturing
Compounds like di(2,4-dichlorobenzoyl) peroxide are used in manufacturing processes such as crosslinking agents and polymerization initiators .
Cancer Research
Derivatives of certain structures within the compound have shown effects on cancer cell lines and could potentially be used in chemosensitizing .
Forensic Applications
Some piperazine derivatives are used as analytical reference standards in forensic applications .
Antitumor Activity
Compounds containing similar aromatic heterocycles have been studied for their antitumor activity against various cancer cell lines .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2FN3O2/c23-16-5-3-4-15(20(16)24)21(29)14-12-18(26-13-14)22(30)28-10-8-27(9-11-28)19-7-2-1-6-17(19)25/h1-7,12-13,26H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUVBOWZKDSKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CN3)C(=O)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone |
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